3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17ClN4O2S and its molecular weight is 460.94. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of 3H-quinazolin-4-one derivatives, including structures related to the specified compound, has been extensively studied. These compounds are synthesized through reactions involving alkylations, yielding various derivatives with potential antimicrobial activity. For instance, the synthesis and biological evaluation of quinazolinone derivatives have revealed their potent antimicrobial properties against a range of bacterial and fungal strains. These compounds are synthesized via reactions that involve the formation of S-glycoside derivatives, indicating a versatile approach to modifying their biological activity (Saleh et al., 2004).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such derivatives in addressing the need for novel antimicrobial agents, showing promising activity against various bacterial and fungal pathogens (Patel et al., 2010).
Antitumor Activity
Research into 3-benzyl-4(3H)quinazolinone analogues has identified several compounds with significant antitumor activity across various cancer cell lines. This includes broad spectrum antitumor activity and selective activities towards specific types of cancer cells, highlighting the therapeutic potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Diuretic Agents
The exploration of novel quinazolinone derivatives as diuretic agents has led to the synthesis of compounds with significant diuretic activity. This research demonstrates the potential of quinazolinone derivatives in treating conditions that benefit from diuretic action, showcasing the versatility of these compounds in therapeutic applications (Maarouf et al., 2004).
properties
IUPAC Name |
3-benzyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWFMBXCBNOBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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